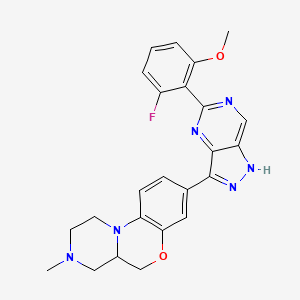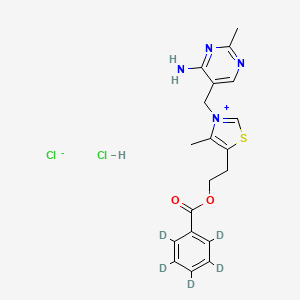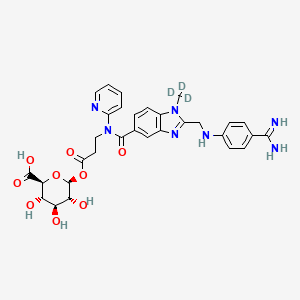
Antibacterial synergist 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antibacterial synergist 1 is a compound known for its ability to enhance the effectiveness of antibiotics against resistant bacterial strains. It is particularly effective against biofilm-forming bacteria, which are often more resistant to conventional antibiotics. This compound has shown promise in overcoming antibiotic resistance, making it a valuable tool in the fight against multidrug-resistant bacterial infections .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial synergist 1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions. One common method involves the use of specific reagents and catalysts to achieve the desired chemical transformations. For example, the synthesis may start with the preparation of a precursor compound, followed by a series of reactions such as condensation, cyclization, and functional group modifications .
Industrial Production Methods: In industrial settings, the production of this compound is typically carried out in large-scale reactors under controlled conditions. The process involves optimizing reaction parameters such as temperature, pressure, and pH to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: Antibacterial synergist 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions, including reflux and ambient temperature.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, reduction may yield reduced derivatives, and substitution may yield substituted derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Antibacterial synergist 1 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its effects on bacterial biofilms and its potential to disrupt quorum sensing in bacteria.
Medicine: Investigated for its potential to enhance the efficacy of antibiotics and overcome antibiotic resistance in clinical settings.
Mecanismo De Acción
The mechanism of action of antibacterial synergist 1 involves multiple pathways:
Disruption of Biofilms: It inhibits the formation of bacterial biofilms, which are protective layers that bacteria form to shield themselves from antibiotics.
Quorum Sensing Inhibition: It interferes with the quorum sensing mechanisms of bacteria, which are communication pathways that regulate gene expression and virulence factors.
Synergistic Effects: It enhances the activity of antibiotics by increasing their penetration into bacterial cells and disrupting bacterial cell membranes.
Comparación Con Compuestos Similares
Antibacterial synergist 1 can be compared with other similar compounds, such as:
Echinatin: Another antibacterial synergist that inhibits quorum sensing and biofilm formation in bacteria.
Ginkgetin: Known for its antibiofilm and antibacterial synergist properties against Escherichia coli.
Nisin-Citric Acid Complex: A synergistic antimicrobial system used in food and drug preservation.
Uniqueness: this compound is unique due to its potent ability to inhibit biofilm formation and quorum sensing, making it highly effective against resistant bacterial strains. Its versatility in various scientific research applications further distinguishes it from other compounds .
Propiedades
Fórmula molecular |
C19H24N2O4 |
|---|---|
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
N-[(1-butyl-3-hydroxy-6-methyl-4-oxopyridin-2-yl)methyl]-4-methoxybenzamide |
InChI |
InChI=1S/C19H24N2O4/c1-4-5-10-21-13(2)11-17(22)18(23)16(21)12-20-19(24)14-6-8-15(25-3)9-7-14/h6-9,11,23H,4-5,10,12H2,1-3H3,(H,20,24) |
Clave InChI |
ASJNWOPCCOKNCL-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C(=CC(=O)C(=C1CNC(=O)C2=CC=C(C=C2)OC)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![acetic acid;(5R,11S,17S,20S,23S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(hexanoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid](/img/structure/B12419549.png)






